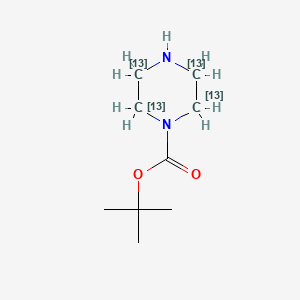
N-Boc-piperazine-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:
Chlorination: Diethanolamine is reacted with thionyl chloride to form a chlorinated intermediate.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate to protect the nitrogen atoms.
Ammonolysis and Cyclization: The protected intermediate undergoes ammonolysis and cyclization to form this compound
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-piperazine-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic halides through Buchwald-Hartwig amination to form corresponding amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically amine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
Aplicaciones Científicas De Investigación
N-Boc-piperazine-13C4 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: A closely related compound with similar protective groups but without the isotopic labeling.
N,N-bis-Boc-piperazine: Another derivative used in similar applications but with different protective groups.
Uniqueness
N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
Clave InChI |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
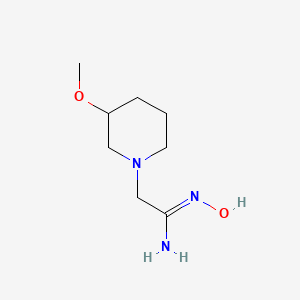
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
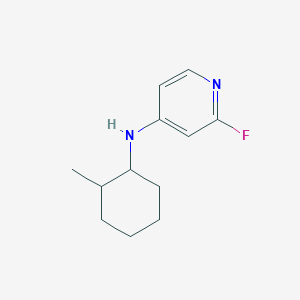
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
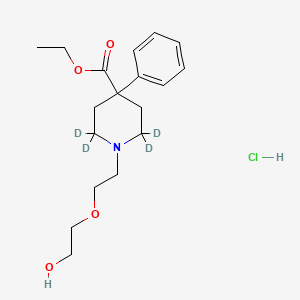
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
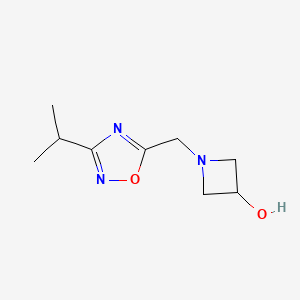
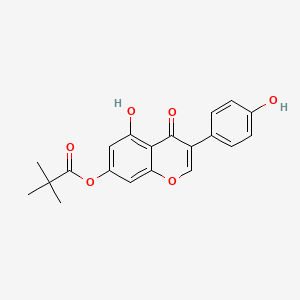

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
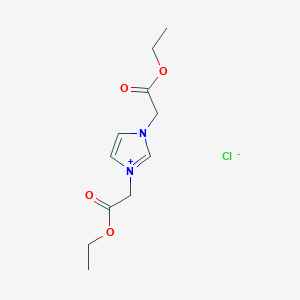
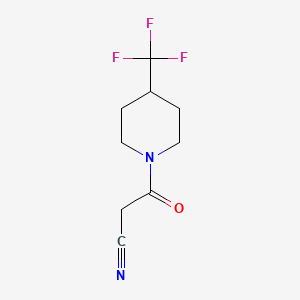
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
